molecular formula C14H22N2O4S2 B5449780 1-[(3,4-dimethylphenyl)sulfonyl]-4-(ethylsulfonyl)piperazine

1-[(3,4-dimethylphenyl)sulfonyl]-4-(ethylsulfonyl)piperazine

Cat. No.: B5449780
M. Wt: 346.5 g/mol
InChI Key: KCMWTRPAXVYUBZ-UHFFFAOYSA-N
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Description

1-[(3,4-Dimethylphenyl)sulfonyl]-4-(ethylsulfonyl)piperazine is a synthetic organic compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dimethylphenylsulfonyl group and an ethylsulfonyl group. It has a molecular formula of C14H22N2O4S2 and a molecular weight of 346.47 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-dimethylphenyl)sulfonyl]-4-(ethylsulfonyl)piperazine typically involves the reaction of 1-(3,4-dimethylphenyl)sulfonylpiperazine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-Dimethylphenyl)sulfonyl]-4-(ethylsulfonyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(3,4-Dimethylphenyl)sulfonyl]-4-(ethylsulfonyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3,4-dimethylphenyl)sulfonyl]-4-(ethylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperazine ring can also interact with receptor sites, affecting signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3,4-Dimethylphenyl)sulfonyl]-4-(ethylsulfonyl)piperazine is unique due to the presence of both 3,4-dimethylphenylsulfonyl and ethylsulfonyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)sulfonyl-4-ethylsulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S2/c1-4-21(17,18)15-7-9-16(10-8-15)22(19,20)14-6-5-12(2)13(3)11-14/h5-6,11H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMWTRPAXVYUBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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